molecular formula C15H10BrNO2 B15210539 2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione CAS No. 88312-96-3

2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione

Cat. No.: B15210539
CAS No.: 88312-96-3
M. Wt: 316.15 g/mol
InChI Key: SMFOBRUFHDAKFH-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione is a phthalimide derivative characterized by a bromine atom at the ortho position and a methyl group at the para position on the phenyl ring attached to the isoindoline-1,3-dione core. The bromine and methyl substituents likely influence its electronic, steric, and pharmacokinetic properties compared to similar compounds.

Properties

CAS No.

88312-96-3

Molecular Formula

C15H10BrNO2

Molecular Weight

316.15 g/mol

IUPAC Name

2-(2-bromo-4-methylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C15H10BrNO2/c1-9-6-7-13(12(16)8-9)17-14(18)10-4-2-3-5-11(10)15(17)19/h2-8H,1H3

InChI Key

SMFOBRUFHDAKFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled heating and purification steps .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Antimicrobial and Anti-Inflammatory Activity

  • Compound 12 (): A hydrazone derivative of isoindoline-1,3-dione exhibited 133% activity against Bacillus subtilis compared to ampicillin, attributed to the electron-withdrawing hydrazone group enhancing microbial membrane disruption .
  • 2-(4-Bromophenyl)isoindoline-1,3-dione (): Demonstrated antiamnesic effects in mice, likely due to bromine’s electronegativity improving blood-brain barrier penetration .

Antihyperglycemic Activity

  • Compound VIIo (): A sulfonamide-isoindoline-1,3-dione hybrid showed 52% serum glucose reduction in diabetic models, outperforming gliclazide. Sulfonamide groups likely enhance pancreatic β-cell stimulation .

The methyl group in 2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione could mimic sulfonamide’s steric effects, but its lack of hydrogen-bonding capacity may reduce hypoglycemic potency.

Biological Activity

2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

The compound is characterized by its isoindoline structure, which is known for diverse biological activities. The presence of the bromine atom and the methyl group on the phenyl ring contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Dopamine Receptor Modulation : It has been investigated for potential antipsychotic effects by modulating dopamine receptors, which are crucial in the treatment of psychiatric disorders.
  • Inhibition of β-Amyloid Aggregation : The compound shows promise in Alzheimer's disease research by inhibiting the aggregation of β-amyloid proteins, which are implicated in neurodegeneration.
  • Acetylcholinesterase Inhibition : Similar isoindoline derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease through enhanced cholinergic neurotransmission .

Biological Activity Overview

Research has highlighted several key biological activities associated with this compound:

Anticancer Activity

The compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, synthesized derivatives have displayed IC50 values ranging from 2.1 to 7.4 μM against tumor cells, indicating potent antiproliferative effects .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of isoindoline-1,3-dione may possess anti-inflammatory properties. Compounds with similar structures have shown inhibition rates comparable to standard anti-inflammatory drugs, suggesting potential for therapeutic use in inflammatory conditions .

Neuroprotective Effects

Research indicates that certain derivatives can protect neurons from oxidative stress-induced cell death. This neuroprotective effect is particularly relevant for conditions like Alzheimer's disease, where oxidative stress plays a significant role in neuronal damage .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and related compounds:

StudyBiological ActivityIC50 ValueRemarks
AChE Inhibition2.1 μMMost potent among synthesized derivatives.
Anticancer Activity7.4 μMEffective against multiple cancer cell lines.
β-Amyloid InhibitionN/APotential application in Alzheimer's research.

Applications in Pharmaceuticals

The compound's diverse biological activities make it a candidate for various pharmaceutical applications:

  • Antipsychotic Agents : Its modulatory effects on dopamine receptors position it as a potential treatment for schizophrenia and other psychotic disorders.
  • Neurodegenerative Disease Treatment : The ability to inhibit β-amyloid aggregation suggests it could be developed into a therapeutic agent for Alzheimer's disease.
  • Anticancer Drugs : Its antiproliferative properties indicate potential as an anticancer agent.

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